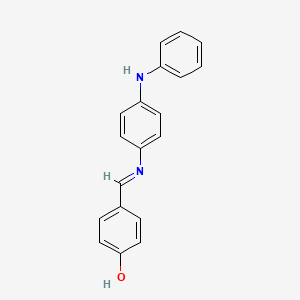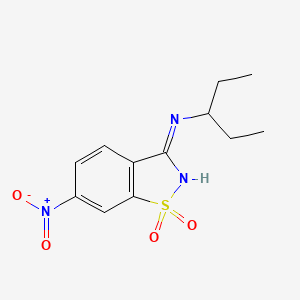![molecular formula C21H19N3O4 B11534147 N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11534147.png)
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-N'-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a dimethoxy group, and a benzene diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE typically involves a multi-step process. One common method includes the condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and N4-phenylbenzene-1,4-diamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include derivatives with altered functional groups, such as amino derivatives, hydroxyl derivatives, and other substituted compounds.
Scientific Research Applications
(1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
N4-Phenylbenzene-1,4-diamine: Another precursor used in the synthesis.
2-Hydroxy-2-methylpropiophenone: A compound with similar structural features but different functional groups.
Uniqueness
(1E)-N1-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C21H19N3O4/c1-27-20-12-15(19(24(25)26)13-21(20)28-2)14-22-16-8-10-18(11-9-16)23-17-6-4-3-5-7-17/h3-14,23H,1-2H3 |
InChI Key |
AECTUWPCUFZIHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11534064.png)
![methyl 2-[2-amino-3-cyano-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11534071.png)
![3,4-dibromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11534086.png)

![N-(2-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11534107.png)

![Benzyl {1-[(2,5-dimethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}carbamate](/img/structure/B11534113.png)
![2-{(E)-[(4-hydroxyphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11534128.png)
![6-[(2Z)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11534132.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11534136.png)
![(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B11534138.png)
![(4Z)-4-[3-(benzyloxy)benzylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11534150.png)
![3-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11534154.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11534158.png)
